molecular formula C36H47F3N12O10 B8199024 [(3R,6R)-6-[4-[[4-(diaminomethylideneamino)phenyl]methylcarbamoyl]piperazine-1-carbonyl]oxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-yl] 4-[[4-(diaminomethylideneamino)phenyl]methylcarbamoyl]piperazine-1-carboxylate;2,2,2-trifluoroacetic acid

[(3R,6R)-6-[4-[[4-(diaminomethylideneamino)phenyl]methylcarbamoyl]piperazine-1-carbonyl]oxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-yl] 4-[[4-(diaminomethylideneamino)phenyl]methylcarbamoyl]piperazine-1-carboxylate;2,2,2-trifluoroacetic acid

Cat. No.: B8199024
M. Wt: 864.8 g/mol
InChI Key: MIIYCICULQBHKP-ZGGWIOQZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

  • Preparation Methods

  • Chemical Reactions Analysis

    • As mentioned earlier, detailed reaction pathways are scarce.
    • tryptase inhibitors like CRA-2059 likely undergo interactions such as hydrogen bonding, hydrophobic interactions, and electrostatic forces with their target enzymes.
    • Common reagents and conditions for synthesizing related compounds may involve peptide coupling reactions, protecting group manipulations, and purification steps.
  • Scientific Research Applications

  • Mechanism of Action

    • CRA-2059 likely inhibits tryptase by binding to its active site, preventing substrate cleavage.
    • Molecular targets include tryptase itself, which plays a role in allergic responses and tissue remodeling.
    • Pathways affected may involve mast cell activation and downstream signaling.
  • Comparison with Similar Compounds

    • While specific comparisons are challenging due to limited data, CRA-2059’s uniqueness lies in its high specificity for tryptase.
    • Similar compounds may include other protease inhibitors or molecules targeting mast cell function.

    Properties

    IUPAC Name

    [(3R,6R)-6-[4-[[4-(diaminomethylideneamino)phenyl]methylcarbamoyl]piperazine-1-carbonyl]oxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-yl] 4-[[4-(diaminomethylideneamino)phenyl]methylcarbamoyl]piperazine-1-carboxylate;2,2,2-trifluoroacetic acid
    Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C34H46N12O8.C2HF3O2/c35-29(36)41-23-5-1-21(2-6-23)17-39-31(47)43-9-13-45(14-10-43)33(49)53-25-19-51-28-26(20-52-27(25)28)54-34(50)46-15-11-44(12-16-46)32(48)40-18-22-3-7-24(8-4-22)42-30(37)38;3-2(4,5)1(6)7/h1-8,25-28H,9-20H2,(H,39,47)(H,40,48)(H4,35,36,41)(H4,37,38,42);(H,6,7)/t25-,26-,27?,28?;/m1./s1
    Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    MIIYCICULQBHKP-ZGGWIOQZSA-N
    Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    C1CN(CCN1C(=O)NCC2=CC=C(C=C2)N=C(N)N)C(=O)OC3COC4C3OCC4OC(=O)N5CCN(CC5)C(=O)NCC6=CC=C(C=C6)N=C(N)N.C(=O)(C(F)(F)F)O
    Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Isomeric SMILES

    C1CN(CCN1C(=O)NCC2=CC=C(C=C2)N=C(N)N)C(=O)O[C@@H]3COC4C3OC[C@H]4OC(=O)N5CCN(CC5)C(=O)NCC6=CC=C(C=C6)N=C(N)N.C(=O)(C(F)(F)F)O
    Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C36H47F3N12O10
    Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Weight

    864.8 g/mol
    Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

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